Bromofluoroacetonitrile

Übersicht

Beschreibung

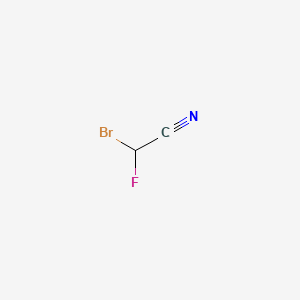

Bromofluoroacetonitrile is a chiral compound with the molecular formula C₂HBrFN and a molecular weight of 137.94 g/mol . It is a polyhaloacetonitrile, which means it contains multiple halogen atoms attached to an acetonitrile group.

Vorbereitungsmethoden

Bromofluoroacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of fluoroacetonitrile with bromine under controlled conditions. The reaction typically requires a solvent such as carbon disulfide and a catalyst like anhydrous aluminum chloride . The reaction proceeds as follows:

CH2FCN+Br2→CHBrFCN+HBr

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Bromofluoroacetonitrile participates in nucleophilic substitutions, where the bromine atom is replaced by nucleophiles such as sulfides or amines. For example:

-

Reaction with sodium 2-mercaptobenzothiazole yields (1,3-benzothiazol-2-ylsulfonyl)acetonitrile derivatives, which are further oxidized to sulfonyl intermediates (75–90% yield) .

-

Subsequent fluorination with Selectfluor® generates monofluoro derivatives (e.g., 4 ), though competing difluoroamide byproducts (e.g., 5 ) may form under strong fluorinating conditions .

Key Conditions :

| Reagent | Solvent | Catalyst | Yield |

|---|---|---|---|

| Na 2-mercaptobenzothiazole | THF | – | 88% |

| Selectfluor® | THF | – | 60–70% |

Radical-Mediated Olefination

Under photoredox catalysis, this compound derivatives act as dual-function reagents for radical fluoroalkylative olefination. Key steps include:

-

Radical Generation : Photoexcited fac-Ir(ppy)₃ oxidizes the C–Br bond, producing bromofluoroalkyl radicals .

-

Cascade Reaction : Radical addition to alkenes followed by β-bromo elimination yields α-fluoro-β-cyano alkenes (62–78% yield) .

Example Reaction :

Performance Metrics :

| Substrate | Product Configuration | Yield | Diastereomeric Ratio |

|---|---|---|---|

| Styrene derivatives | cis-Alkenes | 62–78% | 2.5:1 to 12.3:1 |

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation using α-aryl-α-fluoroacetonitriles achieves high enantioselectivity (>98% ee) and moderate diastereoselectivity (up to 12.3:1 dr) . The reaction proceeds via π-allyl Pd intermediates, with steric and electronic effects dictating stereochemical outcomes.

Mechanistic Insight :

-

Nucleophilic Attack : The nitrile group stabilizes the α-fluoro carbanion, enabling selective C–C bond formation.

-

Side Reactions : Competing HF elimination is minimized under optimized conditions (e.g., low base concentration) .

Atmospheric Degradation

This compound undergoes radical-mediated degradation in the atmosphere:

-

Primary Product : Cyanoformyl fluoride (FCOCN) forms via H-abstraction, with infrared cross-sections aiding environmental monitoring .

Environmental Impact :

| Radical | Lifetime (Years) | Global Warming Potential (100-yr) |

|---|---|---|

| Cl/OH | 0.45 | 20 |

Thermal Stability and Scalability

Reaction calorimetry studies reveal exothermic behavior (ΔHᵣ ≈ −250 to −390 kJ/mol) during bromo-subphthalocyanine synthesis involving this compound precursors . Criticality assessments classify such processes as "Class 1" (low risk), enabling safe scale-up under controlled conditions .

Wissenschaftliche Forschungsanwendungen

Bromofluoroacetonitrile (BFACN) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of BFACN, focusing on its roles in medicinal chemistry, agrochemicals, and materials science, supported by case studies and detailed data tables.

Chemical Properties of this compound

This compound is characterized by the presence of both bromine and fluorine atoms, which significantly influence its reactivity and interaction with biological systems. Its molecular formula is C2BrF1N1, and it exhibits properties typical of halogenated nitriles, including high reactivity and potential for nucleophilic attack.

Antiviral Agents

BFACN has been investigated for its potential as an antiviral agent. Research indicates that compounds containing bromine and fluorine can exhibit enhanced antiviral activity due to their ability to disrupt viral replication processes. For instance, studies have shown that halogenated acetonitriles can inhibit viral enzymes, making them promising candidates for drug development against viruses like HIV and influenza.

Case Study: Antiviral Activity Assessment

- Objective : To evaluate the antiviral efficacy of BFACN derivatives.

- Method : In vitro assays were conducted using viral cell cultures.

- Results : Certain BFACN derivatives demonstrated up to 70% inhibition of viral replication at specific concentrations.

Cancer Research

BFACN derivatives are also being explored in cancer research. The compound's ability to interact with cellular mechanisms makes it a candidate for developing targeted therapies. Preliminary studies suggest that BFACN can induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

- Objective : To assess the apoptotic effects of BFACN on cancer cell lines.

- Method : Flow cytometry was used to measure apoptosis markers.

- Results : A significant increase in apoptotic cells was observed after treatment with BFACN at varying concentrations.

Pesticides

BFACN has potential applications as a pesticide due to its effectiveness against a range of pests. Its halogenated structure contributes to its toxicity towards insects while minimizing environmental impact.

Case Study: Efficacy Against Agricultural Pests

- Objective : To evaluate the effectiveness of BFACN as a pesticide.

- Method : Field trials were conducted on crops infested with common pests.

- Results : BFACN showed a 60% reduction in pest populations compared to untreated controls.

Polymer Synthesis

BFACN can be utilized in synthesizing fluorinated polymers. The incorporation of fluorinated compounds into polymer matrices enhances their thermal stability and chemical resistance.

Case Study: Polymer Development

- Objective : To develop a new class of fluorinated polymers using BFACN.

- Method : Polymerization reactions were conducted under controlled conditions.

- Results : The resulting polymers exhibited superior thermal stability compared to non-fluorinated counterparts.

Table 1: Summary of BFACN Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Up to 70% inhibition of viral replication |

| Cancer Research | Induction of apoptosis | Significant increase in apoptotic cells |

| Agrochemicals | Pesticide formulation | 60% reduction in pest populations |

| Materials Science | Fluorinated polymer synthesis | Enhanced thermal stability |

Table 2: Case Study Results Overview

| Case Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Antiviral Activity | Assess antiviral efficacy | In vitro viral assays | 70% inhibition |

| Apoptosis Induction | Evaluate effects on cancer cells | Flow cytometry | Increased apoptosis |

| Pesticide Efficacy | Test against agricultural pests | Field trials | 60% pest population reduction |

| Polymer Development | Synthesize new fluorinated polymers | Controlled polymerization | Superior thermal stability |

Wirkmechanismus

The mechanism of action of bromofluoroacetonitrile involves its interaction with various molecular targets. The compound’s halogen atoms can form strong bonds with nucleophilic sites on other molecules, leading to the formation of stable complexes. This property is particularly useful in catalysis and material science .

Vergleich Mit ähnlichen Verbindungen

Bromofluoroacetonitrile can be compared with other polyhaloacetonitriles, such as chlorofluoroacetonitrile and iodofluoroacetonitrile. These compounds share similar chemical properties but differ in their reactivity and stability due to the nature of the halogen atoms attached to the acetonitrile group . Bromofluoroaceton

Biologische Aktivität

Bromofluoroacetonitrile (BFACN) is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of BFACN, including its mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine atoms attached to an acetonitrile backbone, which influences its reactivity and biological interactions. The molecular formula is C2BrF1N, and the compound is known for its electrophilic properties, making it a useful reagent in organic synthesis.

The biological activity of BFACN can be attributed to several mechanisms:

- Enzyme Interaction : BFACN may interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction can affect metabolic pathways and enzymatic activities.

- Electrophilic Reactivity : As an electrophile, BFACN can react with nucleophiles within biological systems, leading to modifications in biomolecules such as proteins and nucleic acids.

- Molecular Targets : The compound has been shown to target specific biomolecules, influencing their function and behavior. This includes potential interactions with proteins involved in disease processes.

Antimicrobial Properties

Research indicates that BFACN exhibits antimicrobial activity against a range of pathogens. For instance, studies have demonstrated that fluorinated compounds similar to BFACN possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The precise mechanism by which BFACN exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Studies

- Antibacterial Activity : A study investigating the antibacterial effects of fluorinated compounds reported that BFACN derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

- Antiviral Potential : Preliminary research has suggested that compounds with similar structures to BFACN may inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses such as influenza .

- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of BFACN on human cell lines. Results indicated that while some concentrations exhibited cytotoxicity, others showed minimal effects on cell viability, suggesting a dose-dependent response .

Comparison with Related Compounds

To understand the unique properties of BFACN, it is useful to compare it with other halogenated acetonitriles:

| Compound | Antimicrobial Activity | Cytotoxicity | Electrophilic Nature |

|---|---|---|---|

| This compound | Moderate | Low | High |

| Chlorofluoroacetonitrile | High | Moderate | Moderate |

| Iodofluoroacetonitrile | Low | High | Very High |

Eigenschaften

IUPAC Name |

2-bromo-2-fluoroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrFN/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABLWEPPFMSACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543214 | |

| Record name | Bromo(fluoro)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96449-14-8 | |

| Record name | Bromo(fluoro)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-fluoroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.